molecular formula C21H29N5O3S B5444140 N~1~,N~1~-diethyl-N~4~-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide

N~1~,N~1~-diethyl-N~4~-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide

Cat. No.: B5444140
M. Wt: 431.6 g/mol
InChI Key: MWCWGFIZMVRLLG-UHFFFAOYSA-N
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Description

N~1~,N~1~-diethyl-N~4~-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a thiadiazole ring, and a methoxybenzyl group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-diethyl-N~4~-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the thiadiazole ring separately. The piperidine ring can be synthesized through the reaction of piperidine with diethylamine under controlled conditions. The thiadiazole ring is usually prepared by reacting thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization.

The final step involves the coupling of the piperidine and thiadiazole rings with the methoxybenzyl group. This is achieved through a condensation reaction, where the piperidine derivative is reacted with the thiadiazole derivative in the presence of a suitable catalyst and under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-diethyl-N~4~-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

N~1~,N~1~-diethyl-N~4~-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N1,N~1~-diethyl-N~4~-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N~1~,N~1~-diethyl-N~4~-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of N1,N~1~-diethyl-N~4~-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide lies in its combination of the piperidine, thiadiazole, and methoxybenzyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-N,1-N-diethyl-4-N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3S/c1-4-25(5-2)21(28)26-12-10-15(11-13-26)19(27)22-20-24-23-18(30-20)14-16-8-6-7-9-17(16)29-3/h6-9,15H,4-5,10-14H2,1-3H3,(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCWGFIZMVRLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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